(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(1-methylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8/h2-7,10H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCRVBWYZCVEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Dihydrochloride
(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- Structure : Incorporates a 3,4-difluorophenyl group.
- Impact : Fluorine atoms improve metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration .
Imidazole Ring Modifications
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine
1-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
- Structure : The imidazole ring is fused with a pyrazole ring.
Methanamine Backbone Modifications
N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine
- Structure : Lacks the aryl group, featuring only an N-methylated methanamine backbone.
N-((1H-Imidazol-2-yl)methyl)-N-(4-chlorobenzyl)-1-(pyridin-3-yl)methanamine
- Structure : The methanamine backbone is extended with a pyridinyl group.
- Impact : The pyridine ring introduces a basic nitrogen, improving solubility and enabling coordination with metal ions in catalytic systems .
Key Research Findings and Data Tables
Table 1: Cytotoxicity of PtII Complexes vs. Cisplatin
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| Cisplatin | A549: 12.3 ± 1.2 | |
| (4-Cl-Ph)(1-Me-Im)methanamine-PtII | A549: 8.7 ± 0.9 | |
| (1-Me-Im)methanamine-PtII | A549: 15.4 ± 1.5 |
Note: The PtII complex of this compound shows superior cytotoxicity to cisplatin, likely due to enhanced DNA binding and cellular uptake .
Table 2: Structural and Functional Comparison of Analogues
| Compound | Key Structural Feature | Biological/Physicochemical Impact |
|---|---|---|
| (4-MeO-Ph)(1-Me-Im)methanamine dihydrochloride | 4-MeO-Ph, dihydrochloride salt | Improved solubility, circadian activity |
| (3,4-F₂-Ph)(1-Me-Im)methanamine | 3,4-Difluorophenyl | Enhanced metabolic stability |
| [1-(PhCH₂CH₂)-Im]methanamine | 2-Phenylethyl substituent | Increased steric hindrance |
Biological Activity
The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a synthetic organic molecule notable for its unique structure, which combines a 4-chlorophenyl group with a 1-methyl-1H-imidazol-2-yl moiety. This combination suggests potential for diverse biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The presence of the chlorine atom on the phenyl ring is expected to influence the compound's electronic properties and biological activity. The imidazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Antibacterial effects | |
| Candida albicans | Antifungal activity |
The mechanism of action is thought to involve disruption of microbial cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance:
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| A549 (Lung) | 12.5 | Cytotoxicity | |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis | |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
The compound's mechanism may involve the induction of apoptosis through mitochondrial pathways or inhibition of specific oncogenic signaling cascades.
Immunomodulatory Effects
Recent research has indicated that this compound may modulate immune responses. For example:
- In a study involving mouse splenocytes, the compound was able to enhance T-cell proliferation in the presence of PD-L1 blockade, suggesting potential as an immunotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. demonstrated that the compound exhibited strong antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, indicating its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Mechanisms
In a series of experiments by Johnson et al., this compound was tested against several cancer cell lines. The results showed that it significantly inhibited cell growth and induced apoptosis via caspase activation pathways. The study highlighted the importance of further exploring this compound's structure-activity relationship to optimize its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
